molecular formula C15H22N2O4S B2555749 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide CAS No. 941994-46-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide

Cat. No.: B2555749
CAS No.: 941994-46-3
M. Wt: 326.41
InChI Key: IFRSTQRDECBGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide is a synthetic small molecule characterized by its unique isothiazolidine dioxide ring system, a methoxy-substituted phenyl group, and a branched 3-methylbutanamide side chain. The 1,1-dioxidoisothiazolidine moiety is notable for its electron-withdrawing properties, which may enhance metabolic stability or influence binding affinity in biological systems .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(2)9-15(18)16-13-10-12(5-6-14(13)21-3)17-7-4-8-22(17,19)20/h5-6,10-11H,4,7-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRSTQRDECBGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide involves several steps. One common synthetic route includes the reaction of 2-methoxyphenylamine with 3-methylbutanoyl chloride to form an amide intermediate. This intermediate is then subjected to cyclization with sulfur dioxide and a suitable base to introduce the dioxidoisothiazolidinyl group. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -20°C to 150°C). Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide typically involves several multi-step organic reactions. These include:

  • Formation of the Isothiazolidin Moiety :
    • Reaction of a suitable thiol with an appropriate amine under oxidative conditions.
  • Amide Bond Formation :
    • Coupling the methoxy-substituted benzene ring with the isothiazolidin moiety using coupling agents like EDCI or DCC.

These synthetic routes are essential for modifying the compound to explore its pharmacological potential.

Biological Activities and Therapeutic Applications

This compound exhibits significant biological activities which suggest various therapeutic applications:

  • Muscle Degeneration Treatment :
    • Preliminary studies indicate that this compound may enhance diaphragm contractility in experimental models, making it a candidate for respiratory therapies aimed at muscle degeneration.
  • Neurological Disorders :
    • Research indicates potential interactions with cannabinoid receptors, suggesting efficacy in treating various neurological conditions.

Case Studies and Research Findings

Recent studies have highlighted the compound's pharmacological potential:

  • Muscle Function Studies :
    • Experimental models have shown that this compound may significantly improve muscle contractility, indicating its role in respiratory therapies .
  • Neurological Interaction Studies :
    • Interaction analyses have demonstrated that this compound can modulate receptor activity, influencing signaling pathways relevant to neurological health .

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group is known to interact with enzymes and proteins involved in oxidative stress pathways, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

Key Insights :

  • The target compound’s compact structure contrasts with the extended backbones of compounds m, n, o and y, z, which may affect membrane permeability or target specificity .
  • Unlike BAI, which contains an indazol core, the target compound’s methoxyphenyl group may confer distinct electronic properties for binding interactions .

Pharmacokinetic and Physicochemical Properties

While direct pharmacokinetic data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Lipophilicity : The methoxy group in the target compound likely increases solubility compared to the lipophilic diphenylhexane backbones of compounds m, n, o .
  • Metabolic Stability : The 1,1-dioxidoisothiazolidine ring may reduce oxidative metabolism relative to BAI’s indazol system, which could be prone to CYP450-mediated modifications .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H22N2O4SC_{15}H_{22}N_{2}O_{4}S and a molecular weight of approximately 350.41 g/mol. Its structure features:

  • Isothiazolidine moiety : Contributing to stability and reactivity.
  • Methoxyphenyl group : Enhancing binding affinity to biological targets.
  • 3-Methylbutanamide backbone : Influencing its pharmacological properties.

The primary target identified for this compound is cyclin-dependent kinase 2 (CDK2) , which plays a crucial role in regulating the cell cycle. By inhibiting CDK2, the compound can disrupt cell division, making it a potential anticancer agent. Additionally, environmental factors such as temperature and pH may influence its efficacy and stability during interactions with biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines by targeting CDK2. This inhibition leads to reduced proliferation of cancer cells, suggesting its potential use as an anticancer therapeutic.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to quantify this effect and understand the underlying mechanisms.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusKey Findings
Mechanism of ActionIdentified CDK2 as a primary target; demonstrated cell cycle disruption in cancer cells.
Antimicrobial TestingShowed potential antimicrobial activity against selected bacterial strains; further studies required for detailed analysis.
Synthetic RoutesDiscussed synthesis methods that optimize yield and purity, relevant for large-scale production for biological testing.

Q & A

Q. How can researchers optimize the synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide to improve yield and purity?

  • Methodological Answer : Begin by selecting a stepwise synthetic route, such as coupling the isothiazolidin-1,1-dioxide moiety to a methoxyphenyl intermediate via amide bond formation. Use polar aprotic solvents (e.g., DMF or DCM) with activating agents like EDCI/HOBt for efficient coupling. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize temperature (e.g., 0–25°C for stability of sensitive intermediates). Post-synthesis, purify via column chromatography (gradient elution) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents) to minimize side products .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR (¹H/¹³C in DMSO-d₆ or CDCl₃) to verify methoxy, amide, and isothiazolidin-dioxide groups.
  • FT-IR to confirm C=O (amide I band, ~1650 cm⁻¹) and S=O (sulfone, ~1150–1300 cm⁻¹).
  • X-ray crystallography (if crystalline) to resolve spatial arrangement and hydrogen-bonding networks (e.g., N–H⋯O interactions in the sulfone group) .

Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : Perform pH-dependent solubility assays in buffers (pH 1–8) using UV-Vis spectroscopy. For stability, incubate the compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Include antioxidants (e.g., BHT) in storage solutions to assess oxidative stability .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme inhibition assays (e.g., lipoxygenase or kinase targets) using spectrophotometric methods.
  • Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Antimicrobial testing (MIC/MBC) against Gram-positive/negative bacteria and fungi .

Q. How should researchers design dose-response studies to assess pharmacological effects?

  • Methodological Answer : Use logarithmic dilution (e.g., 0.1–100 µM) in triplicate. Include positive controls (e.g., known inhibitors) and vehicle controls. For in vitro models, ensure cell viability >80% in MTT assays. For in vivo studies (e.g., rodent models), calculate doses based on body surface area (mg/m²) and monitor toxicity via serum biomarkers (ALT, AST) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to model binding to proteins (e.g., PFOR enzyme or COX-2). Use homology modeling if target structures are unavailable. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns). Cross-reference with SAR data from structurally related sulfonamides or isothiazolidinones .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Investigate variables:
  • Assay conditions (e.g., serum content in cell culture affecting compound solubility).
  • Metabolic stability : Use liver microsomes (human/rodent) to identify active metabolites via LC-QTOF-MS.
  • Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .

Q. How to design a study probing the compound’s mechanism of action in inflammatory pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in LPS-stimulated macrophages. Measure cytokines (IL-6, TNF-α) via ELISA. Validate pathway involvement using siRNA knockdown (e.g., NF-κB or MAPK components). Compare results to known inhibitors (e.g., dexamethasone) .

Q. What advanced techniques confirm the compound’s pharmacokinetic profile in vivo?

  • Methodological Answer : Conduct radiolabeled studies (¹⁴C or ³H) in rodents to track absorption/distribution. Use PET imaging for real-time biodistribution. Quantify plasma/tissue levels via LC-MS/MS. Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC) using non-compartmental analysis (WinNonlin) .

Q. How to address crystallization challenges for X-ray structure determination of this compound?

  • Methodological Answer :
    Optimize solvent systems (e.g., methanol/water or DMSO/ether diffusion). Use seeding with microcrystals from vapor diffusion. If unsuccessful, employ powder XRD paired with DFT calculations (VASP) to infer crystal packing. For non-crystalline samples, rely on cryo-EM for low-resolution structural insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.